molecular formula C14H21NO2 B4713725 tert-butyl (2-isopropylphenyl)carbamate

tert-butyl (2-isopropylphenyl)carbamate

Cat. No. B4713725
M. Wt: 235.32 g/mol
InChI Key: ADEKCADSDDETBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-isopropylphenyl)carbamate, also known as tBoc, is a chemical compound commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound is widely used in the pharmaceutical industry as a protective group for amino acids and peptides.

Mechanism of Action

Tert-butyl (2-isopropylphenyl)carbamate works by reacting with the amine group of the amino acid or peptide to form a stable carbamate linkage. This protects the amine group from unwanted reactions during chemical reactions. The tert-butyl group is easily removed by treatment with an acid such as trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine group.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the human body. It is widely used in the pharmaceutical industry as a protective group for amino acids and peptides, but is not used as a drug or medication.

Advantages and Limitations for Lab Experiments

Tert-butyl (2-isopropylphenyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. It is also easily removed by treatment with an acid, which makes it a useful protecting group for amino acids and peptides. However, there are also some limitations to the use of this compound. It can be difficult to remove the protecting group completely, which can lead to unwanted side reactions. It is also not suitable for use with certain amino acids or peptides that are sensitive to acid.

Future Directions

There are several future directions for the use of tert-butyl (2-isopropylphenyl)carbamate in scientific research. One area of interest is the development of new protecting groups that are more efficient and selective than this compound. Another area of interest is the use of this compound in the synthesis of complex peptides and proteins. Finally, there is also interest in the use of this compound in the development of new drugs and medications.

Scientific Research Applications

Tert-butyl (2-isopropylphenyl)carbamate is widely used in the field of organic synthesis as a protecting group for amino acids and peptides. It is used to protect the amine group of amino acids and peptides during chemical reactions, and is removed after the reaction is complete. This protects the amine group from unwanted reactions and allows for selective manipulation of the peptide or amino acid.

properties

IUPAC Name

tert-butyl N-(2-propan-2-ylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)11-8-6-7-9-12(11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEKCADSDDETBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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